molecular formula C17H20N2O3 B12040590 N-(Adamantan-1-yl)-4-nitrobenzamide CAS No. 30979-60-3

N-(Adamantan-1-yl)-4-nitrobenzamide

Cat. No.: B12040590
CAS No.: 30979-60-3
M. Wt: 300.35 g/mol
InChI Key: WHDVTOHVLBQCAP-UHFFFAOYSA-N
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Description

N-(Adamantan-1-yl)-4-nitrobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and virology research. This compound features an adamantane moiety, a structural motif known for its bioactivity and presence in several therapeutic agents. Recent scientific investigations have highlighted its potential as a core structural template for developing novel antiviral agents, especially against orthopoxviruses. Studies have shown that derivatives of this compound exhibit promising activity against vaccinia virus, cowpox virus, and murine pox, with some analogs demonstrating high selectivity indices, indicating a favorable therapeutic window in vitro . The mechanism of action for this class of compounds is associated with the inhibition of the viral p37 protein, a key enzyme encoded by the F13L gene that is essential for the formation of the viral envelope and the egress of the virus from host cells . Targeting this protein disrupts the viral life cycle, making it a valuable pathway for antiviral research. The compound serves as a crucial precursor or pharmacophore for researchers designing and synthesizing new analogs to optimize binding affinity to the target protein and enhance antiviral potency. The molecular formula for this compound is C17H20N2O3 . This product is provided for research purposes to support the advancement of antiviral discovery and basic science. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30979-60-3

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(1-adamantyl)-4-nitrobenzamide

InChI

InChI=1S/C17H20N2O3/c20-16(14-1-3-15(4-2-14)19(21)22)18-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20)

InChI Key

WHDVTOHVLBQCAP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Adamantan 1 Yl 4 Nitrobenzamide

Established Synthetic Pathways for N-(Adamantan-1-yl)-4-nitrobenzamide

The primary method for synthesizing this compound involves the formation of an amide bond between an adamantane-containing amine and a 4-nitrobenzoyl derivative.

Amidation Reactions and Catalyst Systems

The most common approach for synthesizing this compound and related structures is through amidation reactions. This typically involves the reaction of 1-aminoadamantane with 4-nitrobenzoyl chloride. mdpi.commdpi.com The reaction is often carried out in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com

Alternative coupling reagents can also be employed. For instance, amide coupling can be achieved using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt) and an amine base like N,N-diisopropylethylamine (DIPEA). nih.gov While direct catalytic amidation between a carboxylic acid and an amine is a more atom-economical approach, it often requires catalysts to proceed efficiently. catalyticamidation.info For sterically hindered amines like 1-aminoadamantane, more reactive catalysts may be necessary. catalyticamidation.infoulb.ac.be Boron-based catalysts, such as boric acid or functionalized boronic acids, and titanium alkoxides like Ti(OiPr)₄ are often screened for such reactions. catalyticamidation.info

The Ritter reaction provides another synthetic route, where adamantanol-1 reacts with a nitrile in the presence of a strong acid or catalyst. google.comresearchgate.net For example, N-(adamantan-1-yl)benzamide has been synthesized from adamantanol-1 and benzonitrile (B105546) using sulfuric acid, with yields reaching 85%. google.com Copper(II) bromide has also been used as a catalyst for the reaction of adamantanol-1 with various nitriles at elevated temperatures. google.com

Table 1: Catalyst Systems for Amidation Reactions

Catalyst/ReagentReactantsConditionsYieldReference
Triethylamine1-Aminoadamantane, 4-Nitrobenzoyl chlorideDichloromethane, 10 min- mdpi.com
EDC.HCl, HOBt, DIPEAIndole-2-carboxylic acids, 1-Adamantylamine-- nih.gov
Sulfuric AcidAdamantanol-1, BenzonitrileBall mill, 30 min85% google.com
CuBr₂Adamantanol-1, Nitriles130-150°C, 6-8 h92-99% google.com
Ionic Liquid [BMIM-SO₃H][OTf]Adamantanol-1, Benzonitrile25-75°C, 15-20 min or 18-24 h74% google.com

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield of this compound. In amidation reactions using acyl chlorides, the slow addition of the acyl chloride solution to a cooled mixture of the amine and base can help to control the reaction rate and minimize side reactions. researchgate.net The use of an excess of the base ensures complete neutralization of the acid formed. mdpi.com

For catalytic amidations, the removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards product formation, especially on a larger scale. catalyticamidation.info This can be achieved using Dean-Stark apparatus or by adding molecular sieves. The choice of solvent can also influence the reaction outcome, with non-polar solvents like toluene (B28343) or ethers being commonly used. catalyticamidation.info

In the context of the Ritter reaction, mechanochemical methods, such as ball milling, have been shown to be effective, providing high yields in short reaction times. google.com The use of superacid catalysts has also been reported to significantly increase the yield of adamantane (B196018) synthesis, a principle that can be applied to its derivatives. wikipedia.org

Chemical Reactivity Profiles of this compound

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the nitro group and the amide linkage.

Nitro Group Transformations

The nitro group on the benzamide (B126) ring is susceptible to reduction to an amino group. This transformation is a key step in the synthesis of various derivatives and is often carried out using catalytic hydrogenation. researchgate.netmasterorganicchemistry.com Common catalysts for this reduction include palladium on carbon (Pd/C) and Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is typically performed under a hydrogen atmosphere. researchgate.net

Other reducing agents can also be employed. For instance, metals like iron, tin, or zinc in an acidic medium are effective for reducing aromatic nitro groups to anilines. masterorganicchemistry.comwikipedia.org Sodium hydrosulfite and sodium sulfide (B99878) are also viable reagents for this conversion. wikipedia.org It is important to note that the choice of reducing agent can be critical, as some reagents, like lithium aluminum hydride (LiAlH₄), tend to reduce aromatic nitro compounds to azo compounds rather than amines. commonorganicchemistry.com

Table 2: Reagents for Nitro Group Reduction

ReagentProductNotesReference
H₂/Pd-CAmineCommon and effective method. researchgate.netcommonorganicchemistry.com
H₂/Raney NickelAmineUseful when dehalogenation is a concern. commonorganicchemistry.com
Fe/AcidAmineMild conditions. wikipedia.org
SnCl₂AmineMild conditions. wikipedia.org
Sodium SulfideAmineCan offer selectivity in polynitro compounds. wikipedia.org
LiAlH₄Azo compoundNot suitable for preparing anilines from nitroaromatics. commonorganicchemistry.com

Amide Linkage Stability and Hydrolysis Potential

Amide bonds are generally stable; however, they can be hydrolyzed under acidic or basic conditions, typically requiring heat. chemguide.co.ukmasterorganicchemistry.com Acidic hydrolysis of this compound would be expected to yield 1-aminoadamantane and 4-nitrobenzoic acid. chemguide.co.uk The reaction is catalyzed by the acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com

Under basic conditions, heating with a strong base like sodium hydroxide (B78521) would lead to the formation of 1-aminoadamantane and the sodium salt of 4-nitrobenzoic acid. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemguide.co.uk The stability of the amide bond can be influenced by the steric bulk of the adamantyl group and the electronic effects of the nitro group. ulb.ac.beacs.org While generally robust, some N-acylated amino acid amides have shown unexpected hydrolytic instability under mild acidic conditions. acs.org

Strategies for Derivatization and Analog Synthesis of Adamantane-Benzamide Conjugates

The adamantane-benzamide scaffold can be modified at several positions to generate a library of analogs. nih.govnih.gov A primary strategy involves the reduction of the nitro group to an amine, as previously described. This resulting amino group can then be further functionalized. researchgate.net

Another approach is to start with different substituted benzoyl chlorides or carboxylic acids to introduce various functionalities onto the phenyl ring. mdpi.comnih.gov For example, reacting 1-aminoadamantane with different substituted benzoyl chlorides would yield a range of N-(Adamantan-1-yl)benzamides with diverse substitution patterns.

Furthermore, modifications can be made to the adamantane moiety itself. Starting with substituted adamantylamines, such as 3-amino-1-adamantanol, allows for the introduction of polar groups. nih.gov It is also possible to synthesize analogs where the linkage between the adamantane and benzamide moieties is altered. For instance, using 1-adamantanecarboxylic acid and a substituted aniline (B41778) would reverse the amide bond orientation. nih.gov The synthesis of thiourea (B124793) analogs has also been reported, where 1-adamantyl isothiocyanate is reacted with various amines or where a benzoyl isothiocyanate is reacted with 1-aminoadamantane. nih.govfarmaciajournal.comnih.gov

Pre Clinical Biological Activity Investigations of N Adamantan 1 Yl 4 Nitrobenzamide and Its Derivatives

Antiviral Efficacy Research

The rigid adamantane (B196018) scaffold has been a cornerstone in the development of antiviral drugs since the discovery of amantadine's efficacy against Influenza A. nih.govmdpi.com Researchers have since synthesized and evaluated a multitude of adamantane derivatives, including N-(Adamantan-1-yl)-4-nitrobenzamide, for broader antiviral applications.

Inhibition of Orthopoxvirus Replication

Recent research has highlighted the potential of adamantane amides as inhibitors of orthopoxvirus replication. While direct studies on this compound are part of a broader investigation, significant findings have emerged for structurally similar compounds. For instance, amides of 1- and 2-aminoadamantane (B82074) have demonstrated activity against vaccinia, cowpox, and mousepox viruses. nih.gov

In one study, N-(adamantan-2-yl)-4-nitrobenzamide was synthesized and evaluated as part of a series of cage–amide derivatives. nih.gov The research into these compounds is spurred by the need for new agents to combat orthopoxviruses, as existing drugs like Tecovirimat can lead to resistant strains. nih.govnih.gov The activity of these adamantane derivatives is promising; for example, some secondary and tertiary amines containing an adamantane fragment show pronounced inhibitory effects on the vaccinia virus. nih.gov Another study revealed that N-(1-adamantyl)-4-trifluoromethylbenzamide, a close analogue, effectively suppresses the reproduction of vaccinia, mousepox, and cowpox viruses at sub-micromolar concentrations, demonstrating a high selectivity index. nih.gov

Compound/DerivativeVirus InhibitedActivity
Adamantane AmidesVaccinia, Cowpox, MousepoxDemonstrated inhibitory activity nih.gov
N-(1-adamantyl)-4-trifluoromethylbenzamideVaccinia VirusIC50: 0.133 µM; SI: >2325 nih.gov
N-(1-adamantyl)-4-trifluoromethylbenzamideMousepox VirusIC50: 0.492 µM; SI: >628 nih.gov
N-(1-adamantyl)-4-trifluoromethylbenzamideCowpox VirusIC50: 0.928 µM; SI: >333 nih.gov

IC50: 50% inhibitory concentration; SI: Selectivity Index

Activity Against Dengue Virus Serotypes

The threat of Dengue fever has prompted research into novel antiviral agents. nih.gov Adamantane derivatives have been explored for their potential to inhibit the dengue virus (DENV). Amantadine (B194251) itself has shown in vitro activity against all four DENV serotypes. nih.gov

Building on this, a study focused on creating hybrid molecules combining the structural features of amantadine and benzsulfonamide derivatives, which are known DENV inhibitors. nih.govmdpi.com This led to the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide. This dimeric adamantane compound, closely related to the subject of this article, demonstrated significant inhibitory activity against DENV serotype 2 (DENV2) with an IC50 of 22.2 µM and low cytotoxicity. nih.gov Another synthesized mono-adamantane derivative, N-(adamantan-1-yl)-4-sulfamoylbenzamide, also showed notable anti-DENV2 activity. nih.govmdpi.com

CompoundVirus SerotypeIC50Cytotoxicity (CC50)
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamideDENV-222.2 µM> 100 µM nih.gov
N-(adamantan-1-yl)-4-sulfamoylbenzamideDENV-242.8 µM> 100 µM nih.gov

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration

Broad-Spectrum Antiviral Potential of Adamantane Derivatives

The adamantane nucleus is a versatile scaffold that has been incorporated into drugs targeting a wide range of viruses. nih.govresearchgate.net The initial discovery of amantadine's activity against influenza A virus in the 1960s paved the way for extensive research. nih.govmdpi.com Subsequently, derivatives like rimantadine (B1662185) were also developed for influenza. mdpi.com

The antiviral spectrum of adamantane derivatives extends beyond influenza. nih.gov For example, tromantadine (B1663197) is an analogue used for skin infections caused by the herpes simplex virus (HSV). acs.org Other research has demonstrated the activity of newly synthesized adamantane derivatives, such as pyrazoles and glycols, against the smallpox vaccine virus. researchgate.net More recently, the potential of adamantanes like amantadine and memantine (B1676192) against various coronaviruses, including SARS-CoV-1 and SARS-CoV-2, has been a subject of investigation. nih.gov This broad potential stems from the ability of the lipophilic adamantane cage to interact with viral or cellular components crucial for viral replication. researchgate.net

Proposed Molecular Targets and Mechanisms in Viral Inhibition

The mechanisms by which adamantane derivatives exert their antiviral effects are varied and depend on both the virus and the specific compound structure.

Orthopoxviruses: For the inhibition of orthopoxviruses, a key proposed molecular target is the p37 protein. nih.govnih.gov This protein is encoded by the highly conserved F13L gene and is essential for the formation of the viral envelope and the subsequent release of viral particles from the host cell. nih.govnih.gov It is believed that adamantane amides bind to this protein, disrupting its function and thus preventing viral propagation. nih.gov

Dengue Virus: In the context of the dengue virus, two primary mechanisms are proposed. One potential target is the NS2B/NS3 protease complex, which is vital for cleaving the viral polyprotein into functional units. mdpi.com Inhibition of this protease would halt viral replication. mdpi.com An alternative mechanism, speculated for amantadine and its derivatives, involves the inhibition of the viral uncoating step or the blocking of virus penetration into the host cell by affecting endosomal pH. nih.govnih.gov

Influenza A Virus: The most well-characterized mechanism for amantadine and rimantadine is the blocking of the M2 proton channel of the influenza A virus. nih.govmdpi.com This action prevents the acidification of the virion interior, which is a necessary step for viral uncoating and the release of the viral genome into the host cell cytoplasm. nih.gov

Antimicrobial Potential: Antibacterial and Antifungal Studies

Beyond their antiviral properties, adamantane derivatives have been investigated for their potential as antimicrobial agents to address the challenge of drug-resistant bacteria and fungi. nih.gov

Spectrum of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of adamantane have shown a wide spectrum of antibacterial activity. Studies on adamantane-containing thiosemicarbazides revealed that the substitution pattern on the aromatic ring significantly influences the activity profile. nih.gov For example, 2,6-dihalophenyl analogues were more potent against tested Gram-negative bacteria, whereas 3,4-dihalophenyl analogues showed stronger activity against Gram-positive strains. nih.gov

Other research into adamantane-linked isothiourea derivatives also demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, along with moderate activity against the fungus Candida albicans. acs.org Similarly, certain S-arylmethyl N-(adamantan-1-yl)carbothioimidates displayed marked broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) as low as 0.5–32 μg/mL. nih.gov Another study on trimethoprim (B1683648) analogues showed that 5-adamantan-1-ylmethyl-substituted pyrimidines exhibited inhibitory zones of 11 to 24 mm against Gram-positive bacteria. researchgate.net The lipophilic nature of the adamantane group is thought to facilitate the transport of these molecules across bacterial cell membranes. researchgate.net

Adamantane Derivative ClassActivity SpectrumFindings
ThiosemicarbazidesGram-positive & Gram-negativePotency depends on substitution pattern; 2,6-dihalo derivatives potent against Gram-negative, while 3,4-dihalo derivatives potent against Gram-positive. nih.gov
IsothioureasBroad-spectrum antibacterialPotent activity against both Gram-positive and Gram-negative bacteria. acs.org
CarbothioimidatesBroad-spectrum antibacterialMarked activity with MIC values ranging from 0.5–32 μg/mL. nih.gov
Pyrimidine AnaloguesGram-positiveExhibited significant zones of inhibition (11-24 mm). researchgate.net

Efficacy Against Fungal Pathogens (e.g., Candida spp.)

Derivatives incorporating the adamantane scaffold have demonstrated notable antifungal properties, particularly against opportunistic yeast-like pathogens such as Candida albicans. In a study evaluating a series of adamantane-containing thiazole (B1198619) compounds, several derivatives displayed potent activity against C. albicans. nih.gov Specifically, compounds designated as 5b, 5l, and 5q emerged as effective antifungal agents. nih.gov Another study focused on 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides found that derivatives 4a (with a hydroxy substituent) and 4g (with a benzodioxole substituent) showed good activity against C. albicans. nih.govnih.gov

The antiviral drug 2-adamantylamine hydrochloride (a simplified adamantane amine) has been repurposed and investigated for its antifungal effects. nih.gov Research showed it exerts fungicidal action against both C. albicans and C. parapsilosis, inhibiting their morphogenic transitions and biofilm formation. nih.gov Similarly, a study on novel hydrazide–hydrazones with a 1-adamantane carbonyl moiety revealed that four of the synthesized compounds possessed good activity against C. albicans. mdpi.com

**Table 1: Antifungal Activity of Selected Adamantane Derivatives Against *Candida albicans***

Compound Class Specific Derivatives with Notable Activity Source
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines 5b, 5l, 5q nih.gov
4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides 4a, 4g nih.govnih.gov
Adamantane Hydrazide-Hydrazones Four compounds from the tested series mdpi.com

Mechanistic Hypotheses for Antimicrobial Action

The precise mechanisms of action for this compound are not fully elucidated, but hypotheses can be drawn from studies of its constituent parts and related derivatives. The nitro group on the benzamide (B126) moiety is often associated with biological efficacy, potentially through the inhibition of essential microbial enzymes. ontosight.ai

For adamantane derivatives in general, their high lipophilicity facilitates interaction with and disruption of microbial cell membranes. nih.gov In the context of antifungal activity against Candida species, the repurposed drug 2-adamantylamine hydrochloride was found to induce the production of reactive oxygen species (ROS). nih.gov This oxidative stress leads to apoptosis (programmed cell death) and cell cycle arrest in the G2/M phase, suggesting a multi-faceted attack on the fungal cells. nih.gov Furthermore, the compound was noted to interfere with ergosterol, a vital component of the fungal cell membrane. nih.gov The inhibition of mycobacterial membrane protein Large 3 (MmpL3), a key transporter in the cell wall synthesis of Mycobacterium tuberculosis, is a known mechanism for some adamantane-containing antitubercular agents like SQ109. nih.govnih.gov This suggests that membrane-related targets are a common feature for this class of compounds.

Antitubercular Activity of Nitrobenzamide and Adamantane Derivatives

Both nitrobenzamide and adamantane moieties are independently recognized as important pharmacophores in the development of antitubercular agents. Adamantane derivatives, such as the clinical trial candidate SQ109, are known to be potent against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. researchgate.netnih.govnih.gov SQ109, which contains a 2-adamantyl group, targets the MmpL3 protein, essential for building the mycobacterial cell wall. nih.govnih.gov Other research has identified adamantyl-hydrazones with significant activity, differing in their linkage via the 1-adamantyl position. nih.gov

Nitrobenzamide derivatives have also been developed as potent antituberculars. A series of N-alkyl nitrobenzamides, considered structural simplifications of known inhibitors of the essential Mtb enzyme DprE1, have shown high activity. mdpi.com Specifically, 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were among the most active, with some achieving a minimum inhibitory concentration (MIC) as low as 16 ng/mL. mdpi.com Docking studies support DprE1 as the likely target for these nitrobenzamide compounds. mdpi.com The combination of these two scaffolds in a single molecule, as seen in this compound, represents a promising strategy for developing novel antitubercular drugs.

Table 2: Antitubercular Activity of Representative Adamantane and Nitrobenzamide Derivatives

Compound/Series Target Organism Activity (MIC) Proposed Target Source
SQ109 (Adamantane derivative) M. tuberculosis Potent activity MmpL3 nih.govnih.gov
Adamantyl-hydrazone M. bovis BCG <2 µg/mL MmpL3 (probable) nih.gov
N-alkyl-3,5-dinitrobenzamides M. tuberculosis 16 ng/mL (most active) DprE1 mdpi.com
N-alkyl-3-nitro-5-trifluoromethylbenzamides M.tuberculosis 16 ng/mL (most active) DprE1 mdpi.com

Antiparasitic Investigations

Derivatives containing the adamantane core have been extensively investigated for their activity against parasitic protozoa, particularly Trypanosoma species, the causative agents of African trypanosomiasis. Research has shown that various adamantane derivatives exhibit significant trypanocidal effects. For instance, 1-alkyl-2-aminoadamantanes and their corresponding guanylhydrazones and thiosemicarbazones have been synthesized and tested against bloodstream forms of Trypanosoma brucei. nih.gov

In one study, the n-decyl substituted guanylhydrazone (2c) was highly potent, with a 50% inhibitory concentration (IC50) of 0.09 µM. nih.gov Another promising agent, 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide (4c), emerged with a 50% effective concentration (EC50) of 0.16 µM. nih.govrsc.org Other derivatives bearing a 4-(1-adamantyl)phenyl moiety linked to a thiazole ring also showed potent activity, with IC50 values as low as 0.42 µM. researchgate.netresearchgate.net

**Table 3: Trypanocidal Activity of Selected Adamantane Derivatives Against *T. brucei***

Compound Structure Description Activity (IC50/EC50) Source
2c 1-Decyltricyclodecan-2-guanylhydrazone IC50 = 0.09 µM nih.gov
4c 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide EC50 = 0.16 µM nih.govrsc.org
1a 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazole IC50 = 0.42 µM researchgate.net
1d 1-Dodecyl-2-aminoadamantane IC50 = 0.25 µM nih.gov
1h 1-Dodecyl-2-aminoadamantane IC50 = 0.46 µM nih.gov

Structure-activity relationship (SAR) studies of adamantane derivatives have provided valuable insights for designing more potent trypanocidal agents. A key finding is the correlation between lipophilicity and activity. nih.gov Increasing the length of the alkyl chain at the 1-position of the adamantane ring generally enhances potency. For example, in the 1-alkyl-2-aminoadamantane series, increasing the chain from n-hexyl to n-dodecyl resulted in a significant boost in activity against T. brucei. nih.gov

The introduction of a phenyl ring between the adamantane core and the pharmacophoric side chain has also been explored as a strategy to enhance activity and selectivity. nih.govrsc.org This modification led to the development of potent imidazolines and linear amidines. nih.gov The nature of the functional group attached to the adamantane scaffold is also critical. Guanylhydrazone and thiosemicarbazone moieties have proven to be effective pharmacophores, with their activity also being influenced by the lipophilic character of the adamantane side chain. nih.govresearchgate.net These findings highlight a synergistic effect between the bulky, lipophilic adamantane group and the specific chemical nature of the attached side chains in determining trypanocidal efficacy. researchgate.net

Other Pharmacological Explorations of this compound Derivatives

Beyond antimicrobial and antiparasitic applications, adamantane derivatives have been explored for a range of other pharmacological activities. The unique cage-like structure of adamantane is a feature of several approved drugs with diverse therapeutic uses, including antiviral (Amantadine, Rimantadine), antidiabetic (Vildagliptin, Saxagliptin), and anti-inflammatory agents. mdpi.comepa.gov

Derivatives of this compound have been specifically investigated for their anti-proliferative activity against human tumor cell lines. nih.govnih.govmdpi.com In one study, S-arylmethyl derivatives of N'-(adamantan-1-yl)piperidine-1-carbothioimidate (compounds 7a-c) displayed significant and generalized anti-proliferative activity against three human tumor cell lines, with 50% inhibitory concentration (IC50) values below 10 µM. nih.govnih.gov Another series of adamantane-containing thiazoles also showed potent inhibitory activity against five human tumor cell lines, with molecular docking studies suggesting they may act by inhibiting the SIRT1 enzyme. nih.gov The antiviral potential of adamantane derivatives is well-established, and research continues to explore new spiro-adamantane compounds against various viruses. ontosight.ainih.gov

Neurodegenerative Disease Research Paradigms

Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of cognitive and motor functions. nih.gov Research into novel therapeutic agents is crucial, and natural products and their synthetic derivatives are being extensively studied for their neuroprotective potential. nih.gov

One area of interest is the P2X7 receptor, which is implicated in central nervous system processes, including neurodegeneration. researchgate.net Antagonists of this receptor are being investigated for their potential therapeutic benefits. researchgate.net While direct studies on this compound in neurodegenerative disease models are not extensively documented in the reviewed literature, the adamantane moiety is a component of compounds investigated for such conditions. For instance, derivatives of adamantane have been explored as P2X7 receptor antagonists in animal models of pain and inflammation, which share common pathways with neurodegenerative processes. researchgate.net The exploration of adamantane-based compounds in this context highlights the potential for molecules like this compound to be investigated in neurodegenerative disease research paradigms.

Enzyme Inhibition Profiles (e.g., α-glucosidase, 11β-hydroxysteroid dehydrogenase type 1)

α-Glucosidase Inhibition:

α-Glucosidase inhibitors are a class of oral medications used to manage type 2 diabetes by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. nih.govnih.govmdpi.com Bioactive peptides and various plant extracts have been identified as potential sources of α-glucosidase inhibitors. nih.govnih.gov While the direct α-glucosidase inhibitory activity of this compound has not been specifically detailed, the broader class of adamantane-containing compounds has been a subject of interest in medicinal chemistry for various enzymatic targets.

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Inhibition:

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in the local regulation of glucocorticoid levels, particularly by converting cortisone (B1669442) to the active hormone cortisol. nih.govnih.gov Elevated levels of cortisol are associated with metabolic syndrome, including obesity, insulin (B600854) resistance, and dyslipidemia. nih.govresearchgate.net Consequently, inhibitors of 11β-HSD1 are being actively pursued as potential therapeutics for these conditions. nih.govnih.govmdpi.com

The adamantyl group is a well-established pharmacophore for 11β-HSD1 inhibition due to its hydrophobicity. nih.gov Numerous adamantane derivatives have been synthesized and evaluated for their ability to inhibit this enzyme. For example, adamantyl heterocyclic ketones and adamantyl carboxamides have been identified as potent and selective inhibitors of human 11β-HSD1. nih.govnih.gov Some of these compounds exhibit IC₅₀ values in the nanomolar range. nih.gov The development of selective 11β-HSD1 inhibitors over the related 11β-HSD2 isozyme is critical to avoid undesirable side effects. uzh.ch

While specific inhibitory data for this compound against 11β-HSD1 is not available in the provided context, the extensive research on other adamantane amides and related structures strongly suggests that this compound could be a candidate for such activity. The general structure-activity relationship (SAR) for adamantane-based 11β-HSD1 inhibitors often involves the adamantane cage binding in a hydrophobic pocket of the enzyme's active site. researchgate.net

Table 1: Examples of Adamantane Derivatives as 11β-HSD1 Inhibitors

Compound ClassExample CompoundTargetPotency (IC₅₀)Reference
Adamantyl Heterocyclic KetonesLead compounds from studyHuman and Mouse 11β-HSD1Low nanomolar range nih.gov
Adamantyl CarboxamidesCompounds 3 and 4 from studyHuman 11β-HSD1200–300 nM nih.gov
2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one11β-HSD182.82% inhibition at 10 µM mdpi.com

Anti-inflammatory and Anticancer Activity in Cell-Based Assays

Anti-inflammatory Activity:

The P2X7 receptor is also a key player in inflammatory processes. researchgate.net Its activation leads to the release of pro-inflammatory cytokines. researchgate.net As mentioned, adamantane derivatives have been investigated as P2X7 antagonists. For instance, N-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide has demonstrated the ability to reduce lipopolysaccharide-induced interleukin-6 release in in vivo models. researchgate.net This highlights the potential of adamantane-containing structures in modulating inflammatory responses.

Anticancer Activity:

The adamantane moiety has been incorporated into several anticancer drug candidates. nih.gov Cell-based assays are a primary method for evaluating the anticancer potential of new compounds, typically by measuring the inhibition of cancer cell proliferation and the induction of apoptosis. epa.gov

Derivatives of adamantane have shown promising results in various cancer cell lines. For example, certain adamantane-containing thiazole compounds and thiosemicarbazones have demonstrated significant anti-proliferative activity against human tumor cell lines, with some compounds exhibiting IC₅₀ values below 10 μM. nih.govnih.govmdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs). nih.govnih.gov

Specifically, N-alkyl-nitroimidazole compounds have shown cytotoxic activity against breast and lung cancer cell lines. openmedicinalchemistryjournal.com While this compound is a nitrobenzamide, the presence of the nitro group suggests a potential for biological activity that could be explored in cancer research. The combination of the adamantane group with a nitroaromatic system presents an interesting structural motif for investigation in anticancer drug discovery.

Table 2: Anti-proliferative Activity of Representative Adamantane Derivatives

Compound SeriesCell Lines TestedActivityReference
Adamantane-containing thiazoles (5e, 5k)Five human tumor cell linesPotent inhibitory activity nih.gov
Adamantane-containing carbothioimidates (7a-c)HL-60, HT-29, MCF7IC₅₀ < 10 μM nih.govmdpi.com
N-hydroxypropenamides with adamantaneA549/CDDP (cisplatin-resistant lung cancer)IC₅₀ of 5.76 μM for compound 8f nih.gov
N-alkyl-nitroimidazolesMDA-MB-231 (breast cancer), A549 (lung cancer)Showed cytotoxic activity openmedicinalchemistryjournal.com

Structure Activity Relationship Sar and Molecular Design Principles

Contribution of the Adamantane (B196018) Cage to Biological Activity

The adamantane moiety, a rigid and bulky hydrocarbon, is a well-established pharmacophore in medicinal chemistry. nih.govpensoft.net Its incorporation into drug candidates often enhances pharmacological properties. researchgate.netresearchgate.net This is attributed to its unique three-dimensional structure, which can influence how a molecule interacts with biological systems. publish.csiro.aunih.gov

The adamantane cage is characterized by its significant steric bulk and conformational rigidity. mdpi.com Unlike flexible alkyl chains, the adamantane structure is locked in a fixed, diamondoid conformation. This rigidity can be advantageous in drug design as it pre-organizes the molecule into a specific three-dimensional shape, potentially leading to more precise and potent interactions with the binding pocket of a biological target, such as an enzyme or receptor. nih.govresearchgate.net The bulky nature of the adamantyl group can also serve as a "molecular anchor," fitting into hydrophobic cavities within a protein's active site. mdpi.com This "key-lock" or "induced fit" interaction can enhance binding affinity and selectivity. nih.gov Furthermore, the steric hindrance provided by the adamantane group can shield adjacent functional groups from unwanted interactions or metabolic attack. nih.gov

Table 1: Physicochemical Properties of N-(Adamantan-1-yl)-4-nitrobenzamide
PropertyValueSource
Molecular FormulaC17H20N2O3 uni.lusigmaaldrich.com
Molecular Weight300.35 g/mol sigmaaldrich.com
Predicted XlogP3.7 uni.lu

Influence of the 4-Nitrobenzamide (B147303) Moiety on Bioactivity

The 4-nitrobenzamide portion of the molecule also plays a crucial role in defining its biological activity, primarily through its electronic properties and the specific positioning of the nitro group.

The position of the nitro group on the benzene (B151609) ring is a critical determinant of biological activity. In this compound, the nitro group is in the para (4-position) relative to the amide linkage. Studies on related classes of compounds, such as nitrobenzyl phosphoramide (B1221513) mustards, have shown that the 4-nitro position often provides the optimal combination of enzymatic substrate activity and antiproliferative effects compared to the ortho (2-position) or meta (3-position) isomers. nih.gov Translocation of the nitro group to other positions on the ring can lead to a decrease in activity. nih.gov This highlights the importance of the specific spatial arrangement of the electron-withdrawing group for effective interaction with the biological target. For example, in the nitration of aniline (B41778), the directing effects of the amino group lead to a mixture of ortho and para products, with the meta product also being formed due to the protonation of the amine in the acidic reaction mixture. learncbse.in This demonstrates how positional isomerism can arise and how different isomers can have distinct properties.

Table 2: Comparison of Nitro-positional Isomers on Biological Activity (General Observations)
Nitro Group PositionGeneral Effect on ActivityPotential ReasonSource
ortho (2-position)Can be active, but may have steric hindrance issues.Proximity to the reaction center can influence binding. nih.gov
meta (3-position)Often less active than para or ortho isomers.Electronic effects may not be optimally positioned for target interaction. nih.gov
para (4-position)Frequently shows the highest activity.Optimal electronic influence and spatial orientation for target binding. nih.gov

Systematic Substituent Effects on the Benzamide (B126) Ring

The biological activity of N-adamantyl benzamides can be significantly modulated by the nature and position of substituents on the benzamide ring. The 4-nitro group in this compound is a key feature, and its influence, along with that of other substituents, provides insight into the structure-activity relationship (SAR) of this chemical class.

Research into substituted benzamides (SBAs) has revealed that polar substituents on the benzamide ring play a crucial role in their biological interactions. nih.gov Specifically, for a series of SBAs targeting the D4 dopamine (B1211576) receptor, substitutions at the para (4-) and meta (5-) positions were found to be critical for binding affinity. nih.govnih.gov Studies have shown that the presence of a polar hydrogen-bond accepting group at the meta position and/or a hydrogen-bond donating/accepting group at the para position can lead to enhanced binding affinity. nih.gov The nitro group, as seen in this compound, is a versatile functional group in drug design known to contribute to a wide range of therapeutic applications, often enhancing the bioactivity of the parent molecule. ontosight.aimdpi.com

The effects of these substituents are not always due to direct interaction with the target protein. In some cases, the substituents on the benzamide ring orient the molecule in the binding pocket in such a way that other parts of the molecule, such as the adamantyl group, can form optimal interactions. nih.gov For instance, in D4 receptor ligands, benzamide ring substituents can orient the distal parts of the molecule to form favorable hydrophobic contacts. nih.gov This indirect mediation of interaction highlights the complexity of SAR in this series.

To illustrate the effect of substituents on the benzamide ring, the following table summarizes the findings from various studies on related adamantane derivatives.

Compound/Series Substituent on Benzamide Ring Observation Reference
Substituted Benzamides (SBAs)Polar groups at 4- (para) and/or 5- (meta) positionsEnhanced binding affinity for D4 dopamine receptors. nih.govnih.gov nih.govnih.gov
N-(3-chlorophenethyl)-4-nitrobenzamide4-Nitro groupThe nitro group is noted for its role in enhancing bioactivity in various therapeutic agents. mdpi.com mdpi.com
Adamantane-containing indole (B1671886) derivativesVarious substitutionsSAR studies identified an indole derivative as a potent inhibitor of HIF-1α, indicating the importance of the aromatic system attached to the adamantane core. nih.gov nih.gov
N,N-diethyl-2[(4'-substituted)phenylthio]acetamidesOMe, Me, H, Cl, Br, NO2The electronic nature of the substituent influences the conformational preference (gauche vs. cis) and polarity of the molecule. nih.gov nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its biological activity. The rigid, bulky adamantane cage, combined with the rotatable amide bond and the substituted benzene ring, allows the molecule to adopt various spatial arrangements. Identifying the specific conformation that binds to a biological target, known as the bioactive conformation, is a central goal of conformational analysis. researchgate.net

Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are used to study the conformational preferences of adamantane derivatives. mdpi.com For related N-(adamantan-1-yl)carbamides, X-ray diffraction and 2D NMR data have established a preference for the Z-conformation of the amide group. researchgate.net

Studies on structurally similar bioactive adamantane-linked compounds have revealed the existence of distinct low-energy conformations, often described as "folded" and "extended". mdpi.com In one study, X-ray analysis showed that an N-(tert-butyl) derivative adopted an extended conformation, while a cyclohexyl derivative preferred a folded one. mdpi.com Density Functional Theory (DFT) calculations confirmed that energy barriers exist between these conformations. mdpi.com For the tert-butyl analog, the extended conformation was found to be more stable, whereas for the cyclohexyl analog, the folded conformation was more stable, with a relative energy difference of about 2.1 kcal/mol. mdpi.com These findings underscore that even subtle changes in the non-aromatic part of the molecule can significantly influence its conformational landscape.

The bioactive conformation is the specific three-dimensional shape a molecule adopts to bind to its target. researchgate.net While a molecule may exist as an ensemble of various conformations in solution, only a subset of these will be suitable for binding. Computational approaches can help predict these bioactive conformations, but this is a challenging task as the lowest-energy conformation in solution is not always the one that binds to a receptor. researchgate.net For this compound, the bioactive conformation would depend on the specific topology and chemical environment of its target's binding site. The adamantane group, due to its rigidity and defined 3D structure, serves as a scaffold that projects the pharmacophoric benzamide group into space. researchgate.netnih.gov

Method Molecule/System Studied Key Findings Reference
X-ray Analysis & DFT Calculations2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamidesMolecules exist in distinct "folded" and "extended" conformations; the relative stability depends on the N-substituent (tert-butyl vs. cyclohexyl). mdpi.com mdpi.com
X-ray Diffraction & 2D NMRN-(Adamantan-1-yl)carbamidesEstablished a preference for the Z-conformation of the amide bond. researchgate.net researchgate.net
IR Analysis & PCM CalculationsN,N-diethyl-2[(4'-substituted)phenylthio]acetamidesExistence of stable gauche and cis conformers; the population ratio is influenced by solvent polarity and the nature of the ring substituent. nih.gov nih.gov
General Computational MethodsGeneral Drug-like MoleculesIdentifying the bioactive conformation from a large ensemble of potential structures is a key challenge in drug design. researchgate.net researchgate.net

Rational Design Strategies for Optimizing Potency and Selectivity

Rational drug design aims to systematically modify a lead compound, such as this compound, to improve its potency (strength of activity) and selectivity (ability to interact with the intended target over other proteins). nih.gov This process relies heavily on understanding the SAR and conformational properties of the molecule.

Several key strategies can be employed to optimize adamantyl benzamides:

Exploiting Unique Features of the Target Binding Site : A primary strategy for achieving selectivity is to design molecules that interact with amino acid residues unique to the desired target. nih.govrsc.org For example, if the target protein has a specific threonine residue in its binding pocket, as seen in a study on PARP4 inhibitors, a substituent can be added to the ligand to form a favorable interaction with this threonine. rsc.org This creates a more potent and selective inhibitor because off-target proteins lacking this specific residue will not bind as strongly.

Electrostatic and Shape Complementarity : Potency can be enhanced by optimizing the electrostatic and shape complementarity between the ligand and the receptor. This involves modifying substituents to improve hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov For this compound, this could involve altering the substituents on the benzamide ring to better match the electrostatic potential of the binding pocket. The bulky adamantane group itself is a crucial element for shape-driven interactions. researchgate.net

Modulating Conformational Preferences : As discussed in section 4.4, the conformational state of the molecule is critical. Rational design can introduce structural modifications that favor the bioactive conformation. This might involve adding steric bulk to restrict rotation around certain bonds or introducing groups that form intramolecular hydrogen bonds to lock the molecule into a more favorable shape for binding. nih.gov

Structure-Based and Ligand-Based Design : When the 3D structure of the target protein is known, structure-based design can be used to dock virtual compounds into the active site and predict binding affinity. When the structure is unknown, ligand-based approaches, which rely on the SAR of known active and inactive compounds, can be used to build a pharmacophore model that guides the design of new, more potent analogs. nih.govnih.gov

The optimization of a series of 1H-1,2,3-triazole-4-carboxamides into highly potent and selective PXR inhibitors illustrates the power of these approaches, leading to compounds with low nanomolar activity. nih.gov Similarly, SAR studies on adamantane-based compounds have led to the identification of potent HIF-1α inhibitors for potential use in cancer therapy, demonstrating the successful application of these design principles. nih.gov

Design Strategy Description Application Example Reference
Exploit Unique ResiduesAdd chemical groups to the ligand that interact with unique amino acids in the target's binding site.Designing PARP4 inhibitors to interact with a specific threonine residue (Thr484) not present in other PARP family members. rsc.org rsc.org
Electrostatic OptimizationModify ligand charges to maximize favorable electrostatic interactions and minimize the penalty of removing the ligand from water. nih.govImproving potency and selectivity by tailoring the ligand's charge distribution for the target receptor over decoy receptors. nih.gov nih.gov
Receptor FlexibilityDesign ligands that bind to a specific conformation of the target protein that is not easily adopted by off-target proteins. nih.govCreating a steric clash with a decoy receptor that it cannot resolve through conformational changes. nih.gov nih.gov
Structure-Activity Relationship (SAR)Synthesize and test a series of analogs to build a model of which chemical features are required for activity.Development of adamantane-containing indole derivatives as potent HIF-1α inhibitors based on systematic SAR studies. nih.gov nih.gov

Computational and in Silico Methodologies in Research

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mechanisms of N-(Adamantan-1-yl)-4-nitrobenzamide and its analogs with various biological targets.

Molecular docking studies have been crucial in elucidating the binding modes of adamantane-containing compounds within the active sites of various enzymes and receptors. While specific docking studies solely focused on this compound are not extensively documented in publicly available literature, research on structurally related molecules provides valuable insights into its potential interactions.

For instance, docking studies on adamantane-linked 1,2,4-triazole (B32235) derivatives as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have revealed the importance of the bulky adamantyl group in occupying hydrophobic pockets within the enzyme's active site. nih.gov The adamantane (B196018) moiety is often observed to form van der Waals interactions with nonpolar amino acid residues, anchoring the ligand in the binding pocket. The nitrobenzamide portion of the molecule can participate in hydrogen bonding and π-π stacking interactions with polar and aromatic residues, respectively. For example, in studies of other nitrobenzamide derivatives, the nitro group has been shown to form hydrogen bonds with backbone amides or specific amino acid side chains, while the phenyl ring can interact with residues like phenylalanine or tyrosine. uni.lu

In a study of adamantane-linked hydrazine-1-carbothioamide derivatives, both folded and extended conformations were observed, stabilized by various intermolecular interactions including N–H···S, N–H···O, and C–H···π interactions. uzh.ch Such conformational flexibility is likely also a characteristic of this compound and would significantly influence its binding to different protein targets.

Compound ClassTargetKey Interactions ObservedReference
Adamantane-linked 1,2,4-triazoles11β-HSD1Hydrophobic interactions with the adamantyl group, potential for hydrogen bonding with the triazole moiety. nih.gov
Adamantane-linked hydrazine-1-carbothioamidesUreaseN–H···S, N–H···O, C–H···π interactions. uzh.chnih.gov
Nitrobenzamide derivativesVariousHydrogen bonding via the nitro group, π-π stacking of the phenyl ring. uni.lu

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). These values provide a quantitative estimate of the strength of the ligand-receptor interaction, with lower (more negative) values indicating a more favorable binding.

Compound/Analog ClassTargetPredicted Binding Energy/Score (Example)MethodReference
N-ethyl-4-(pyridin-4-yl)benzamide derivativesROCK1Varies based on substitutionDocking, MM/PBSA nih.gov
Adamantane-linked triazoles11β-HSD1Docking scores comparable to native ligandMolecular Docking nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful means to study the dynamic behavior of a ligand-receptor complex over time. researchgate.netnih.govmdpi.commdpi.com By simulating the movements of atoms and molecules, MD can reveal changes in the ligand's conformation, the stability of its interactions with the receptor, and the influence of solvent molecules.

For this compound, MD simulations could be employed to:

Assess the stability of the predicted binding pose obtained from molecular docking.

Investigate the conformational changes in both the ligand and the protein upon binding.

Characterize the dynamic network of hydrogen bonds and other non-covalent interactions.

Calculate binding free energies with higher accuracy than docking alone.

While specific MD simulation studies on this compound are not prevalent in the literature, the methodology has been successfully applied to numerous related systems, such as protein-drug complexes and other bioactive molecules. nih.gov These studies underscore the importance of dynamic simulations in understanding the nuances of molecular recognition that are not captured by static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

3D-QSAR studies on adamantyl N-benzylbenzamide derivatives as melanogenesis inhibitors have highlighted the importance of both the steric and electrostatic properties of the molecule. nih.gov The contour maps generated from these models indicated that the steric bulk of the adamantyl moiety and the electrostatic potential of substituents on the benzamide (B126) ring are key determinants of activity. nih.gov

Similarly, a 3D-QSAR analysis of 4-(adamantan-1-yl)-2-substituted quinolines with anti-tuberculosis activity demonstrated that these models can effectively explain the structure-activity relationships within a series of compounds and predict the activity of new derivatives. nih.gov For this compound, a QSAR model could be developed using a series of analogs with varying substituents on the benzamide ring or modifications to the adamantane cage. This would help to elucidate the structural requirements for a particular biological activity and to prioritize the synthesis of the most promising compounds.

Compound SeriesBiological ActivityKey QSAR FindingsReference
Adamantyl N-benzylbenzamidesMelanogenesis inhibitionSteric contribution of adamantyl group and electrostatic contribution of benzamide substituents are important for activity. nih.gov
4-(Adamantan-1-yl)-2-substituted quinolinesAnti-tuberculosisGenerated models showed good predictive ability for compound activity. nih.gov
Aminoadamantane analoguesInfluenza viral inhibitionCoMFA analysis showed the importance of steric and electrostatic fields for inhibitory activity. mdpi.com

Computational Pharmacokinetic Profile Prediction (e.g., Absorption, Distribution, Metabolism)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.govnih.govmdpi.com Various computational models and software are available to predict these properties for a given chemical structure.

For this compound, predicted ADME properties can be found in public databases like PubChem. uni.lu These predictions suggest that the compound has a molecular weight of 300.35 g/mol and a predicted XlogP3 value of 3.7, indicating moderate lipophilicity. uni.lusigmaaldrich.com Such properties are generally favorable for oral absorption and cell membrane permeability. However, the presence of a nitro group can sometimes be associated with metabolic liabilities or toxicity, which would need to be considered. mdpi.com

Studies on related compounds, such as benzimidazole (B57391) derivatives, have utilized in silico tools to predict ADME and toxicity profiles, demonstrating the utility of these methods in assessing the drug-likeness of novel compounds. mdpi.com For this compound, a comprehensive in silico ADME profile would include predictions for properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

PropertyPredicted Value/Characteristic for this compoundSource
Molecular Weight300.35 g/mol sigmaaldrich.com
XlogP33.7 uni.lu
Hydrogen Bond Donors1 uni.lu
Hydrogen Bond Acceptors3 uni.lu

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.comnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for molecules that match the pharmacophore, a process known as virtual screening. nih.gov

For this compound, a pharmacophore model would likely include features such as a hydrophobic group (representing the adamantane cage), a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide proton), and an aromatic ring with a nitro group. This model could then be used in a virtual screening campaign to identify novel compounds with potentially similar biological activities.

Virtual screening has been successfully used to identify inhibitors for various targets, including those relevant to the potential activities of this compound. nih.gov For example, scaffold-focused virtual screening has been applied to discover inhibitors of the TTK kinase, demonstrating the power of this approach in identifying structurally novel active compounds. nih.gov By using the this compound scaffold as a starting point, virtual screening could lead to the discovery of new lead compounds for a variety of therapeutic targets.

Future Research Directions and Translational Perspectives

Exploration of Novel N-(Adamantan-1-yl)-4-nitrobenzamide Analogs for Enhanced Efficacy

The core structure of this compound offers a versatile template for the design of new, more potent, and selective therapeutic agents. ontosight.ai The synthesis and evaluation of analogs are crucial steps toward optimizing its biological activity. Research has demonstrated that modifications to either the adamantane (B196018) core, the benzamide (B126) linker, or the nitro-substituted phenyl ring can significantly influence the compound's properties.

For instance, the introduction of different substituents on the benzamide ring or alterations to the adamantane cage can modulate lipophilicity and target engagement. mdpi.comresearchgate.net Studies on related adamantane-containing compounds, such as thioureas and other benzamide derivatives, have revealed a broad spectrum of biological effects, including anti-proliferative, antimicrobial, and anti-inflammatory activities. mdpi.comnih.govresearchgate.net This highlights the potential for discovering analogs with enhanced efficacy for a variety of diseases.

A systematic exploration of the structure-activity relationships (SAR) is essential. This involves synthesizing a library of analogs and assessing their biological effects to identify key structural features that govern their potency and selectivity. For example, research on adamantane-based P2X7 antagonists has shown that replacing the adamantane scaffold with other polycyclic groups can maintain or even improve activity, offering new design strategies. nih.govnih.gov

Table 1: Examples of Biologically Active Adamantane Analogs

Compound ClassExample AnalogReported Biological ActivityReference
Adamantane Benzamides5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide (AP736)Antimelanogenic nih.gov
Adamantane Isothioureas4-Arylmethyl (Z)-N'-(adamantan-1-yl)-morpholine-4-carbothioimidatesAnticancer (Hepatocellular Carcinoma) nih.gov
Adamantane CarbothioamidesN-(1-Adamantyl)-4-(4-chlorophenyl)piperazine-1-carbothioamideAntibacterial, Hypoglycemic nih.gov
Adamantane Triazoles3-(Adamant-1-yl)-4-substituted-5-mercapto-1,2,4-triazolesAnti-inflammatory, Analgesic researchgate.net

Advanced Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Levels

A deeper understanding of how this compound and its analogs exert their effects at the molecular and cellular levels is paramount for their translation into clinical applications. Initial research suggests that these compounds may act on multiple biological targets. ontosight.ai

One promising area of investigation is their role as enzyme inhibitors. The nitrobenzamide moiety is a key feature in inhibitors of enzymes like Decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), a crucial enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net This suggests a potential antibacterial mechanism for this compound. Furthermore, other benzamide derivatives are known to inhibit enzymes such as IMP dehydrogenase, which is involved in nucleotide synthesis and is a target in cancer therapy. nih.gov

Another important mechanism to explore is the modulation of ion channels and receptors. The adamantane group is known to interact with various receptors and channels. researchgate.netnih.gov For example, several adamantane-based compounds have been identified as potent antagonists of the P2X7 receptor, a key player in inflammation and pain. nih.govacs.orgacs.orgresearchgate.net Investigating whether this compound or its analogs share this activity could open up their use in treating inflammatory diseases. Additionally, adamantane derivatives have been developed as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), presenting a synergistic strategy for anti-inflammatory effects. acs.org

The anti-proliferative effects observed with some adamantane derivatives also warrant further investigation. nih.gov Elucidating the specific signaling pathways affected, such as those involved in apoptosis or cell cycle regulation, could pinpoint their potential as anticancer agents.

Development of Targeted Delivery Systems for Adamantane-Containing Compounds

The lipophilic nature of the adamantane moiety makes it an excellent candidate for incorporation into various drug delivery systems (DDS), enhancing the therapeutic potential of adamantane-containing compounds by improving their delivery to specific sites in the body. nih.govmdpi.compensoft.netpensoft.net This can lead to increased efficacy and reduced systemic side effects.

Several types of DDS have been explored for adamantane derivatives:

Liposomes: The adamantane group can act as a lipid bilayer anchor, allowing for the surface functionalization of liposomes with targeting ligands. mdpi.compensoft.netpensoft.net This approach enables the creation of versatile, carbohydrate-decorated delivery systems for targeted drug delivery to specific cells or tissues. mdpi.com

Cyclodextrins: Adamantane's hydrophobicity facilitates strong host-guest interactions with cyclodextrins. nih.govmdpi.com This can be used to improve the solubility and bioavailability of adamantane-containing drugs and to construct supramolecular drug delivery systems. nih.gov

Dendrimers: Adamantane can serve as a core building block for the synthesis of dendrimers, which are highly branched, well-defined macromolecules capable of carrying multiple drug molecules. nih.govmdpi.com

Nanogels: Smart nanogels, built from polymer chains cross-linked via adamantane-cyclodextrin host-guest interactions, can be designed to respond to specific stimuli in the tumor microenvironment, such as reactive oxygen species, for precise drug release. drugtargetreview.com

These delivery systems offer the potential to overcome challenges such as poor solubility and non-specific distribution, thereby enhancing the therapeutic index of adamantane-based drugs like this compound.

Table 2: Targeted Delivery Systems for Adamantane-Containing Compounds

Delivery SystemRole of AdamantanePotential ApplicationReference
LiposomesLipophilic anchor in the lipid bilayerTargeted drug delivery, surface recognition mdpi.compensoft.netpensoft.net
CyclodextrinsHydrophobic guest molecule for host-guest complexationImproved drug solubility, supramolecular delivery, cancer immunotherapy nih.govnih.gov
DendrimersCore structural building blockHigh drug-loading capacity carriers nih.govmdpi.com
Responsive NanogelsHost-guest cross-linking agent with cyclodextrinStimuli-responsive drug release in the tumor microenvironment drugtargetreview.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. ecancer.org Investigating the synergistic potential of this compound and its analogs with existing drugs could lead to more effective treatment regimens.

Synergy can arise from various mechanisms, including targeting different pathways that contribute to the disease, overcoming drug resistance, or improving the pharmacokinetic profile of one of the drugs. nih.gov For example, a study on amantadine (B194251), a well-known adamantane derivative, showed that it has a synergistic antifungal effect when combined with azole drugs against resistant Candida albicans by inhibiting drug efflux pumps. nih.gov

Given the potential mechanisms of action for adamantyl benzamides, several synergistic combinations can be envisioned:

Infectious Diseases: If acting as a DprE1 inhibitor, it could be combined with other anti-tuberculosis drugs that have different mechanisms of action, potentially reducing treatment duration and combating resistance.

Cancer: As a potential anti-proliferative agent, it could be combined with standard chemotherapeutics. For instance, an adamantane-based compound that inhibits IκB kinase has been explored for its anticancer effects. nih.gov Combining such a compound with a cytotoxic agent could enhance tumor cell killing. A combination of a soluble epoxide hydrolase inhibitor and a cyclooxygenase-2 inhibitor has also shown promise in suppressing lung tumors in mice. nih.gov

Inflammatory Diseases: If it functions as a P2X7 antagonist, combining it with other anti-inflammatory drugs, such as NSAIDs or corticosteroids, could provide a more potent and comprehensive anti-inflammatory response. A dual-action approach, such as combining CB2R agonism with FAAH inhibition in a single molecule, represents a built-in synergistic strategy. acs.org

Future research should focus on in vitro and in vivo studies to systematically evaluate these and other potential drug combinations to identify those with true synergistic or additive effects.

Opportunities for Repurposing and Combination Therapy Concepts

Drug repurposing, the identification of new uses for existing or investigational drugs, offers a time- and cost-effective approach to drug development. The diverse biological activities reported for adamantane derivatives suggest significant opportunities for repurposing this compound and its analogs. mdpi.comresearchgate.netresearchgate.net

Based on the mechanistic insights, several repurposing avenues exist:

Neurodegenerative Diseases: The role of P2X7 receptors in neuroinflammation suggests that P2X7 antagonists could be beneficial in conditions like Alzheimer's disease. researchgate.net Furthermore, memantine (B1676192), an adamantane derivative, is already used for Alzheimer's disease as an NMDA receptor antagonist. nih.gov

Chronic Pain: The involvement of P2X7 receptors in pain signaling makes adamantane-based P2X7 antagonists potential candidates for the treatment of neuropathic and inflammatory pain. researchgate.net

Metabolic Diseases: Certain adamantane derivatives, such as vildagliptin (B1682220) and saxagliptin, are used as antidiabetic drugs. mdpi.com Exploring the effects of this compound analogs on metabolic pathways could reveal new therapeutic uses.

Combination therapy concepts can be developed based on these repurposed applications. For example, in the context of glioblastoma, copper complexes with an amantadine-conjugated ligand have been shown to enhance the chemosensitivity to temozolomide. nih.gov Similarly, a triple combination therapy for influenza A, including the adamantane derivative amantadine, has been shown to be synergistic. nih.gov This provides a strong rationale for exploring combinations of adamantane-based compounds with other therapies to improve patient outcomes in a wide range of diseases.

Q & A

Q. What are the key structural features of N-(Adamantan-1-yl)-4-nitrobenzamide, and how are they characterized experimentally?

The compound combines a rigid adamantane moiety with a nitrobenzamide group. The adamantane enhances lipophilicity and steric bulk, while the nitro group introduces electronic effects critical for reactivity. Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm connectivity and substituent positions (e.g., adamantane protons at δ 1.6–2.2 ppm; nitrobenzamide aromatic protons at δ 8.1–8.4 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–N amide bond ~1.33 Å; adamantane C–C bonds ~1.54 Å) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ m/z ~307.1) .

Q. What synthetic methodologies are employed for this compound?

Synthesis typically involves amide coupling :

  • Step 1 : React adamantan-1-ylamine with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (yield ~75–90%) .
  • Critical parameters : Maintain inert atmosphere (N2_2), control reaction temperature (0–25°C), and monitor pH to minimize side reactions .

Q. What spectroscopic and chromatographic techniques confirm purity and identity?

  • Thin-layer chromatography (TLC) : Monitor reaction progress (Rf_f ~0.5 in chloroform/ether/hexane) .
  • High-performance liquid chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection (λ = 290 nm) .
  • Infrared spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm1^{-1}) and NO2_2 asymmetric stretch (~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes, receptors) using AutoDock Vina. Adamantane’s hydrophobicity may enhance binding to lipophilic pockets, while the nitro group participates in H-bonding .
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps (~4.5 eV) to predict electron transfer properties and reactive sites .
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations .

Q. What strategies optimize reaction yields and scalability in synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysis : Use coupling agents (e.g., HATU, EDCI) to enhance amide bond formation efficiency .
  • Flow chemistry : Continuous-flow reactors reduce reaction time and improve reproducibility for gram-scale synthesis .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature applications .
  • Photostability : UV-Vis spectroscopy reveals nitro group degradation under prolonged UV exposure (λ = 254 nm), necessitating dark storage .
  • Solubility : Stable in DMSO (~10 mg/mL) but precipitates in aqueous buffers (pH <5), requiring co-solvents (e.g., cyclodextrins) for biological assays .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace nitro with cyano or trifluoromethyl groups to modulate electronic effects .
  • Adamantane modification : Introduce hydroxyl or halogen substituents to alter steric bulk and solubility .
  • Bioisosteric replacement : Substitute benzamide with thiadiazole or isoxazole rings to enhance binding affinity .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in adamantane : SHELX software resolves positional disorder via PART and SUMP instructions .
  • Hydrogen bonding : Intermolecular N–H···O interactions stabilize crystal packing; SHELXL refines H-bond distances (~2.8 Å) .
  • Twinned crystals : Use TWIN and BASF commands in SHELX to model twin domains .

Methodological Tables

Q. Table 1: Key Spectroscopic Data

TechniqueObserved DataReference
1H^1H NMRδ 8.95 (t, NH), 8.3–8.1 (Ar–NO2_2)
13C^{13}C NMRδ 165.05 (C=O), 149.43 (Ar–NO2_2)
HRMS[M+H]+^+ m/z 307.1152

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–25°CPrevents hydrolysis
SolventDCM/THFEnhances solubility
BaseTriethylamineNeutralizes HCl
PurificationSilica gel chromatographyPurity >95%

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